Methyl s-ethylcysteinate
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Overview
Description
Methyl s-ethylcysteinate is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes This compound is characterized by the presence of a methyl group attached to the sulfur atom of cysteine, resulting in its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl s-ethylcysteinate typically involves the methylation of cysteine. One common method is the reaction of cysteine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective methylation of the sulfur atom.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method is the use of microwave-assisted derivatization, which has been shown to significantly reduce reaction times and improve yields . This method involves the use of microwave radiation to accelerate the methylation process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl s-ethylcysteinate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: this compound can undergo nucleophilic substitution reactions, where the methyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as thiols, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted cysteine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl s-ethylcysteinate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound activates methionine sulfoxide reductase A, which scavenges free radicals and reduces oxidative stress.
Neuroprotection: This compound protects against mitochondrial membrane depolarization and alleviates neurotoxicity by mimicking the endogenous methionine-centered redox cycle.
Comparison with Similar Compounds
Methyl s-ethylcysteinate can be compared with other similar compounds such as:
S-Methylcysteine: Another methylated derivative of cysteine, found in various plants and used for its antioxidative properties.
Methylcysteine: A simpler derivative with similar chemical properties but different biological activities.
Ethylcysteine: A derivative with an ethyl group instead of a methyl group, used in different applications.
This compound is unique due to its specific methylation pattern and its resulting chemical and biological properties. Its ability to protect against oxidative stress and neurotoxicity makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C6H13NO2S |
---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
methyl 2-amino-3-ethylsulfanylpropanoate |
InChI |
InChI=1S/C6H13NO2S/c1-3-10-4-5(7)6(8)9-2/h5H,3-4,7H2,1-2H3 |
InChI Key |
UYZPLCUCDQITQN-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(C(=O)OC)N |
Origin of Product |
United States |
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